molecular formula C14H24N2O4 B1677507 Oseltamivir acid CAS No. 204255-09-4

Oseltamivir acid

Cat. No. B1677507
M. Wt: 284.35 g/mol
InChI Key: NENPYTRHICXVCS-YNEHKIRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oseltamivir, also known as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . Oseltamivir acid is the active metabolite of oseltamivir . It acts as an inhibitor of influenza neuraminidases A and B , preventing virus budding and release .


Synthesis Analysis

The commercial production of Oseltamivir starts from the biomolecule shikimic acid harvested from Chinese star anise and from recombinant E. coli . The current production method includes two reaction steps with potentially hazardous azides . Another synthesis method starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate .


Molecular Structure Analysis

Oseltamivir acid has a molecular formula of C14H24N2O4 . It is the active metabolite of Oseltamivir phosphate and is an orally bioavailable, potent, and selective inhibitor of influenza virus neuraminidase .


Chemical Reactions Analysis

Oseltamivir acid undergoes various chemical reactions under stress conditions such as basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation .


Physical And Chemical Properties Analysis

Oseltamivir acid has a molecular weight of 284.35 . It is soluble in water at a concentration of 56 mg/mL .

Scientific Research Applications

Resistance to Oseltamivir

  • Widespread Resistance in Influenza A Viruses: A study reported an increased number of influenza A viruses (H1N1) resistant to oseltamivir, highlighting a mutation in the neuraminidase protein that confers high-level resistance (Besselaar et al., 2008).
  • Resistant Influenza A Viruses in Children: Research on children treated with oseltamivir showed the emergence of oseltamivir-resistant influenza A viruses, particularly in those with H1N1 subtype (Kiso et al., 2004).

Environmental Impact

  • Persistence in Aquatic Environments: Oseltamivir has been found to not be removed during conventional wastewater treatments, potentially entering surface water bodies and affecting aquatic ecosystems (Accinelli et al., 2010).
  • Detection in Aquatic Environments: Low levels of oseltamivir have been detected in aquatic environments, such as rivers, during flu seasons, indicating its environmental presence and potential ecological impacts (Söderström et al., 2009).

Novel Applications and Combinations

  • Silver Nanoparticle Based Codelivery: A study demonstrated the synthesis of silver nanoparticles decorated with oseltamivir, showing significant inhibition against H1N1 infection, highlighting a novel approach for enhancing antiviral efficacy (Li et al., 2016).

Mechanism of Action and Interactions

  • **Activation by Carboxylesterase Human Carboxylesterase1 (HCE1):** Research revealed that the activation of oseltamivir, a prodrug, into its active metabolite is catalyzed by HCE1. This finding is significant for understanding its therapeutic activity and potential interactions with other drugs like clopidogrel (Shi et al., 2006).

Efficacy and Safety Analysis

  • Systematic Review and Meta-Analysis on COVID-19: A comprehensive review indicated conflicting results on the effectiveness of oseltamivir in treating COVID-19, suggesting more research is needed for robust evidence (Aliyu et al., 2022).
  • Efficacy in Treatment of Acute Influenza: A randomized controlled trial highlighted the efficacy and safety of oseltamivir in treating influenza, showing significant reduction in symptom duration (Nicholson et al., 2000).

Pharmacokinetics

  • Pharmacokinetics in Diverse Populations: Oseltamivir's pharmacokinetics were explored, demonstrating its suitability for a wide range of patient populations, including those with renal or hepatic impairment (Davies, 2010).

Resistance during Treatment

  • Resistance in Influenza A (H5N1) Infection: A study documented the emergence of oseltamivir resistance in patients with H5N1 infection during treatment, emphasizing the need for additional antiviral agents in treatment strategies (de Jong et al., 2005).

Safety And Hazards

Oseltamivir acid is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPYTRHICXVCS-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171996
Record name Oseltamivir acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oseltamivir acid

CAS RN

187227-45-8
Record name Ro 64-0802
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187227-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oseltamivir acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oseltamivir acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oseltamivir acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSELTAMIVIR ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oseltamivir acid
Reactant of Route 2
Oseltamivir acid
Reactant of Route 3
Oseltamivir acid
Reactant of Route 4
Reactant of Route 4
Oseltamivir acid
Reactant of Route 5
Oseltamivir acid
Reactant of Route 6
Oseltamivir acid

Citations

For This Compound
267
Citations
BI Escher, N Bramaz, J Lienert, J Neuwoehner… - Aquatic toxicology, 2010 - Elsevier
… Oseltamivir acid is relatively persistent, showing only indirect … risk and PBT characteristics of oseltamivir acid for the marine … OE is hydrolyzed by esterases in the liver to oseltamivir acid (…
Number of citations: 39 www.sciencedirect.com
M Shimizu, T Fukami, H Ogawa, T Taniguchi… - Journal of …, 2021 - Elsevier
… For the construction of analogues, we designed these compounds to have higher log D values than oseltamivir acid, with varied lipophilicities and preference to be hydrolyzed by …
Number of citations: 2 www.sciencedirect.com
D Sireesha, M Ajitha… - Current Pharmaceutical …, 2020 - ingentaconnect.com
… (LC/MS/MS) for simultaneous determination of oseltamivir and oseltamivir carboxylic acid in plasma has been developed and validated, using oseltamivir-D5 and oseltamivir acid-D3 as …
Number of citations: 1 www.ingentaconnect.com
BT Hong, CL Chen, JM Fang, KC Tsai, SY Wang… - Bioorganic & Medicinal …, 2014 - Elsevier
… To a solution of the Boc protected oseltamivir acid (5, 78 mg, 0.2 mmol) in CH 2 Cl 2 (2 mL) were added (tetrahydro-2H-pyran-2-oxy)amine 30 (28 mg, 0.24 mmol), HBTU (91 mg, 0.24 …
Number of citations: 21 www.sciencedirect.com
Y Zhang, C Lyu, SYK Fong, Q Wang, C Li, NJ Ho… - Journal of …, 2019 - Elsevier
… OS is the ethyl ester prodrug of oseltamivir acid (OSA, Ro 64–0802), a potent and selective inhibitor of the neuraminidases glycoprotein essential for replication of influenza A and B …
Number of citations: 22 www.sciencedirect.com
H Mestankova, K Schirmer, BI Escher… - Environmental …, 2012 - Elsevier
… Its conjugated acid, oseltamivir ethylester (OE) is converted in the liver by esterases to the oseltamivir acid (OA), the active metabolite (Fig. 1), which is excreted mainly in the urine (He …
Number of citations: 47 www.sciencedirect.com
GC Ghosh, N Nakada, N Yamashita… - Environmental Health …, 2010 - ehp.niehs.nih.gov
Background Oseltamivir phosphate (OP; Tamiflu) is a prodrug of the anti-influenza neuraminidase inhibitor oseltamivir carboxylate (OC) and has been developed for the treatment and …
Number of citations: 101 ehp.niehs.nih.gov
AYC Tong, R Braund, EW Tan… - Environmental …, 2011 - CSIRO Publishing
Environmental context Oseltamivir (Tamiflu) is widely used to prevent and treat influenza but conventional wastewater processes involving sedimentation and biotic oxidation do not …
Number of citations: 12 www.publish.csiro.au
AL Liu, SH Shu, HL Qin, SMY Lee, YT Wang… - Planta …, 2009 - thieme-connect.com
… exhibited the highest activity against influenza virus (H3N2) with IC 50 values of 1.06 and 2.06 μg/mL, respectively, in comparison to the positive control oseltamivir acid and ribavirin …
Number of citations: 110 www.thieme-connect.com
S Singh, AG Malhotra, M Jha, KM Pandey - VirusDisease, 2018 - Springer
… There are two analogs of Oseltamivir acid drug discovered in this study. Only analog 1, along with Oseltamivir acid, were then docked with the native protein. The analog 1 (benzoic acid …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.